molecular formula C10H9FN2 B11911433 7-Fluoro-2-methylquinolin-8-amine

7-Fluoro-2-methylquinolin-8-amine

Cat. No.: B11911433
M. Wt: 176.19 g/mol
InChI Key: OITJONYDZNRJAS-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylquinolin-8-amine: is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylquinoline with fluorinating agents can yield the desired compound. Another method involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Fluoro-2-methylquinolin-8-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further functionalization .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its fluorinated structure enhances its interaction with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is a candidate for drug development due to its stability and biological activity .

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinolin-8-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-2-methylquinolin-8-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3

InChI Key

OITJONYDZNRJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2N)F

Origin of Product

United States

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